

Pharmacological Profile of Lunacalcipol: A Technical Guide

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Compound of Interest		
Compound Name:	Lunacalcipol	
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Abstract

Lunacalcipol (also known as CTA018) is an investigational vitamin D analogue characterized by a novel dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and an inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme responsible for catabolizing vitamin D. This unique pharmacological profile suggests potential therapeutic applications in conditions such as secondary hyperparathyroidism (SHPT) and psoriasis. Preclinical data indicate its effectiveness in inhibiting keratinocyte proliferation and pro-inflammatory cytokine secretion. Clinical development has progressed to Phase II trials for the treatment of plaque psoriasis. This document provides a comprehensive overview of the available pharmacological data, experimental methodologies, and the underlying signaling pathways of **Lunacalcipol**.

Introduction

Lunacalcipol is a synthetic vitamin D analogue designed to amplify Vitamin D signaling pathways.[1] By acting as a VDR agonist, it mimics the effects of endogenous calcitriol, triggering genomic responses that regulate a variety of cellular processes.[2] Concurrently, its inhibition of CYP24A1 protects active vitamin D metabolites from degradation, thereby prolonging their therapeutic effect.[1][2] This dual action is anticipated to offer an improved efficacy and safety profile compared to existing vitamin D therapies.[2] **Lunacalcipol** has been



investigated for its potential in treating secondary hyperparathyroidism and has completed Phase II clinical trials for plaque psoriasis.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of **Lunacalcipol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C28H42O4S	PubChem
Molecular Weight	474.7 g/mol	PubChem
IUPAC Name	(1R,3S,5Z)-5-[(2E)-2- [(3aS,7aS)-1-[(E,2R)-5-tert- butylsulfonylpent-4-en-2-yl]-7a- methyl-3a,5,6,7-tetrahydro-3H- inden-4-ylidene]ethylidene]-4- methylidenecyclohexane-1,3- diol	PubChem
CAS Number	250384-82-8	PubChem
Synonyms	CTA018, CTA-018	PubChem

Pharmacodynamics

The primary pharmacodynamic effects of **Lunacalcipol** are mediated through its interaction with the Vitamin D Receptor and inhibition of the CYP24A1 enzyme.

Mechanism of Action

Lunacalcipol exerts its effects through a dual mechanism of action:

Vitamin D Receptor (VDR) Agonism: Lunacalcipol binds to the VDR, a nuclear receptor that
acts as a ligand-activated transcription factor.[2] Upon binding, the VDR forms a heterodimer
with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences
known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes,
modulating their transcription.[4] This signaling cascade is responsible for the therapeutic



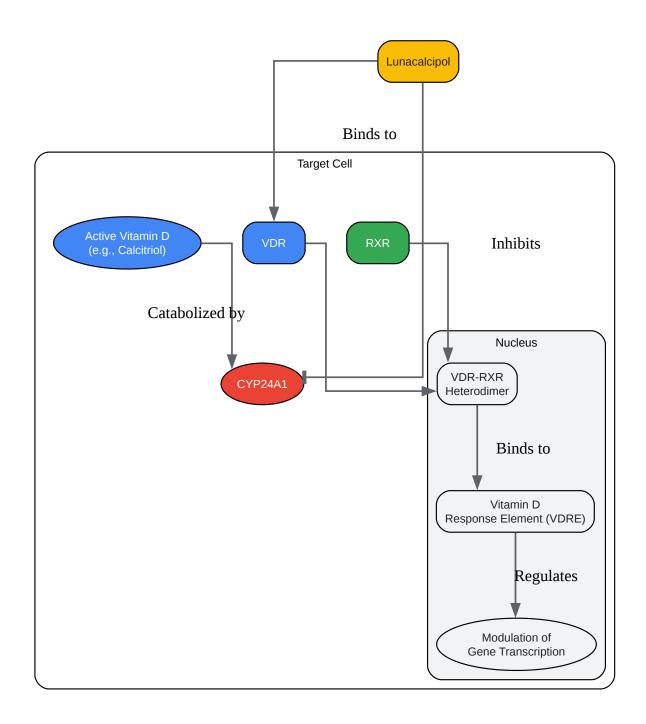




effects of vitamin D, including the regulation of cell proliferation and differentiation, and immune modulation.[4]

CYP24A1 Inhibition: Lunacalcipol is a potent inhibitor of CYP24A1, a mitochondrial enzyme
that hydroxylates and inactivates vitamin D metabolites.[1] By inhibiting this enzyme,
Lunacalcipol prevents the breakdown of both endogenous and exogenously administered
active vitamin D compounds, thereby increasing their local concentrations and prolonging
their signaling activity.[2]





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Caption: Dual mechanism of action of Lunacalcipol.



Receptor Binding and Enzyme Inhibition

Quantitative data on the binding affinity of **Lunacalcipol** for the VDR and its inhibitory activity against CYP24A1 are summarized in Table 2.

Parameter	Value	Comparison
VDR Binding Affinity	15-fold lower than 1α,25(OH)2D3	N/A
CYP24A1 Inhibition (IC50)	27 ± 6 nM	~10-fold more potent than ketoconazole (253 ± 20 nM)

Note: Specific Ki or a direct IC50 value for VDR binding is not publicly available.

Preclinical Efficacy

Preclinical studies have demonstrated that **Lunacalcipol** inhibits the proliferation of rapidly dividing cells, such as human epidermal keratinocytes, and is effective in inhibiting the secretion of pro-inflammatory cytokines, which are implicated in the pathogenesis of psoriasis.

[1] These findings suggest that **Lunacalcipol** may be more potent and have a greater safety index than currently marketed vitamin D analogues like calcitriol and calcipotriol.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for **Lunacalcipol**, such as Cmax, Tmax, half-life, and bioavailability from preclinical or clinical studies, are not publicly available at this time.

Clinical Trials

Lunacalcipol has undergone clinical investigation for the treatment of plaque psoriasis.

Phase II Study in Plaque Psoriasis (NCT00384098)

A Phase II clinical trial was completed to evaluate the safety and efficacy of topically applied **Lunacalcipol** (CTA018) in patients with plaque psoriasis.[3] This study was a randomized, double-blind, vehicle-controlled trial where patients received one of three doses of **Lunacalcipol** cream or a vehicle cream daily for 12 weeks. The primary outcome was



treatment success based on the Physician's Static Global Assessment (PSGA), with secondary outcomes including changes in the Psoriasis Area and Severity Index (PASI). While the trial has been completed, quantitative results regarding the percentage of patients achieving specific PASI score improvements (e.g., PASI 75) have not been publicly disclosed.

Experimental Protocols

While the specific, detailed protocols used in the preclinical and clinical development of **Lunacalcipol** are proprietary and not publicly available, this section outlines the general methodologies for the key assays used to characterize its pharmacological profile.

VDR Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the VDR.

- Principle: The assay measures the ability of a test compound (e.g., Lunacalcipol) to compete with a radiolabeled VDR ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.
- Materials:
 - Recombinant human VDR
 - Radiolabeled ligand: [3H]-1α,25(OH)2D3
 - Unlabeled test compound (Lunacalcipol)
 - Assay buffer
 - Scintillation fluid and counter
- Method:
 - A constant concentration of recombinant VDR and radiolabeled ligand are incubated in the assay buffer.
 - Increasing concentrations of the unlabeled test compound are added to compete for binding.

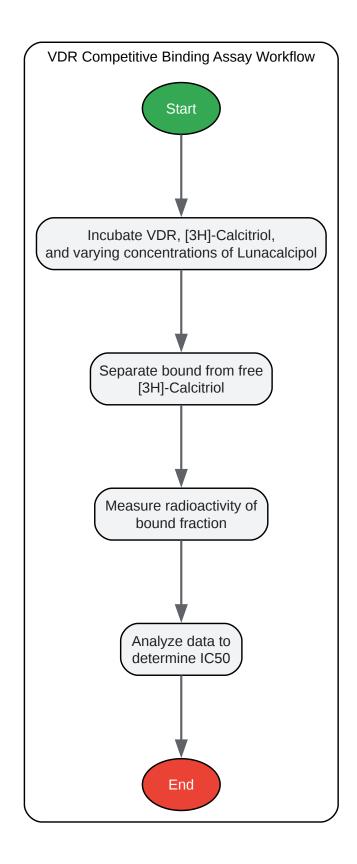
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- After reaching equilibrium, the bound and free radioligand are separated.
- The amount of bound radioactivity is measured by liquid scintillation counting.
- The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated from the competition curve.





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Caption: VDR competitive binding assay workflow.



CYP24A1 Inhibition Assay

This assay determines the inhibitory potency of a compound against the CYP24A1 enzyme.

- Principle: The activity of recombinant human CYP24A1 is measured in the presence of varying concentrations of the inhibitor.
- Materials:
 - Recombinant human CYP24A1 enzyme
 - CYP24A1 substrate (e.g., 1α,25(OH)2D3)
 - Test inhibitor (Lunacalcipol)
 - NADPH regenerating system
 - LC-MS/MS system for metabolite quantification
- Method:
 - Recombinant CYP24A1 is incubated with the substrate and the NADPH regenerating system.
 - Varying concentrations of Lunacalcipol are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period and then guenched.
 - The formation of the hydroxylated metabolite is quantified by LC-MS/MS.
 - The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of Lunacalcipol.

Imiquimod-Induced Psoriasis Mouse Model

This is a common in vivo model to assess the efficacy of anti-psoriatic compounds.

Principle: Topical application of imiquimod, a Toll-like receptor 7 agonist, induces a skin
inflammation that phenotypically and histologically resembles human psoriasis.



· Method:

- o A defined area of the back skin of mice is shaved.
- A daily topical dose of imiquimod cream is applied to the shaved area for a set number of days.
- Test compounds (e.g., Lunacalcipol) can be administered topically or systemically.
- Disease severity is assessed daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
- At the end of the study, skin biopsies are collected for histological analysis and measurement of inflammatory markers.

Conclusion

Lunacalcipol is a promising investigational drug with a unique dual mechanism of action, combining VDR agonism with CYP24A1 inhibition. This profile suggests potential for enhanced therapeutic efficacy and an improved safety margin in the treatment of psoriasis and other conditions. While preclinical data are encouraging and a Phase II clinical trial for psoriasis has been completed, a comprehensive evaluation of its pharmacological profile is limited by the lack of publicly available quantitative data on its VDR binding affinity, detailed pharmacokinetic parameters, and full clinical trial results. Further disclosure of this information will be crucial for a complete understanding of the therapeutic potential of **Lunacalcipol**.

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